DL-AP4

Description

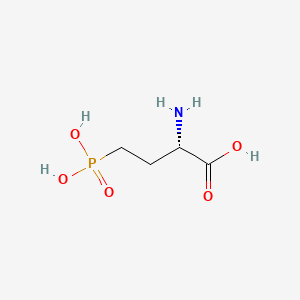

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-4-phosphonobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10NO5P/c5-3(4(6)7)1-2-11(8,9)10/h3H,1-2,5H2,(H,6,7)(H2,8,9,10)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDOQBQRIEWHWBT-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CP(=O)(O)O)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CP(=O)(O)O)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30945733 | |

| Record name | (2S)-2-Amino-4-phosphonobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30945733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23052-81-5 | |

| Record name | (2S)-2-Amino-4-phosphonobutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23052-81-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4-phosphonobutyric acid, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023052815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2S)-2-Amino-4-phosphonobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30945733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L(+)-2-Amino-4-phosphonobutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-4-PHOSPHONOBUTYRIC ACID, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C8M58SS68H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Advent of a Group III mGluR Pioneer: A Technical History of (2S)-2-amino-4-phosphonobutanoic Acid (L-AP4)

For Immediate Release

MÅLØV, Denmark – A foundational tool in the study of metabotropic glutamate receptors (mGluRs), (2S)-2-amino-4-phosphonobutanoic acid, commonly known as L-AP4, has played a pivotal role in elucidating the function of a specific subclass of these receptors. This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the discovery, history, and key experimental methodologies associated with L-AP4.

Discovery and Historical Context

The journey of L-AP4 from a novel synthesized amino acid to a key pharmacological probe began with early investigations into the effects of glutamate analogs on the central nervous system. A landmark 1992 study by Thomsen and colleagues provided a crucial piece of the puzzle by demonstrating that L-AP4 inhibited forskolin-stimulated cyclic AMP (cAMP) production in baby hamster kidney (BHK) cells transfected with the type IV metabotropic glutamate receptor (mGluR4)[1]. This finding was instrumental in establishing that mGluR4 is negatively coupled to the adenylyl cyclase cascade and suggested that this receptor was the presynaptic L-AP4 receptor that had been previously described functionally[1]. This work solidified L-AP4's identity as a potent and selective agonist for what would become known as the group III metabotropic glutamate receptors.

Enantioselective Synthesis

The precise stereochemistry of L-AP4 is critical for its biological activity. An established method for the enantioselective synthesis of L-AP4 proceeds from protected L-vinylglycine[2][3].

Experimental Protocol: Synthesis of L-AP4 from Protected L-Vinylglycine

Materials:

-

Protected L-vinylglycine derivative

-

Phosphorus-containing reagent (e.g., dialkyl phosphite)

-

Radical initiator (e.g., AIBN)

-

Appropriate solvents (e.g., toluene, ethanol)

-

Reagents for deprotection (e.g., HCl)

-

Standard laboratory glassware and purification apparatus (e.g., chromatography columns)

Procedure:

-

Radical Addition: A solution of the protected L-vinylglycine derivative and a dialkyl phosphite in a suitable solvent (e.g., toluene) is heated in the presence of a radical initiator. The reaction mixture is typically refluxed for several hours to ensure complete reaction.

-

Monitoring the Reaction: The progress of the reaction is monitored by thin-layer chromatography (TLC) or other suitable analytical techniques.

-

Purification of the Intermediate: Upon completion, the solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography on silica gel to yield the protected L-AP4 derivative.

-

Deprotection: The protecting groups are removed by acid hydrolysis (e.g., refluxing with concentrated HCl).

-

Isolation and Purification of L-AP4: The final product, L-AP4, is isolated and purified by crystallization or ion-exchange chromatography.

-

Characterization: The structure and purity of the synthesized L-AP4 are confirmed by spectroscopic methods such as NMR (¹H, ¹³C, ³¹P) and mass spectrometry, and its stereochemical integrity is verified by polarimetry.

Pharmacological Profile: A Selective Group III mGluR Agonist

L-AP4 exhibits high selectivity for group III mGluRs, which include mGluR4, mGluR6, mGluR7, and mGluR8[4][5]. Its potency, however, varies across these subtypes.

Quantitative Pharmacological Data

| Receptor Subtype | Agonist Potency (EC₅₀, µM) |

| mGluR4 | 0.1 - 0.13[5] |

| mGluR6 | 1.0 - 2.4[5] |

| mGluR7 | 249 - 337[5] |

| mGluR8 | 0.29[5] |

Table 1: Agonist potency (EC₅₀) of L-AP4 at human group III metabotropic glutamate receptor subtypes.

Key Experimental Methodologies

The characterization of L-AP4's activity has relied on a variety of sophisticated experimental techniques.

Radioligand Binding Assay

Radioligand binding assays are crucial for determining the affinity of a ligand for its receptor. A detailed protocol for a [³H]L-AP4 binding assay is outlined below.

Materials:

-

Cell membranes expressing the mGluR of interest (e.g., from transfected CHO cells)

-

[³H]L-AP4 (radioligand)

-

Unlabeled L-AP4 or other competing ligands

-

Binding buffer (e.g., 30 mM HEPES, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation: Cells expressing the target mGluR are harvested, homogenized, and centrifuged to isolate the cell membranes. The final membrane pellet is resuspended in the binding buffer.

-

Assay Setup: The assay is typically performed in 96-well plates. For saturation binding, increasing concentrations of [³H]L-AP4 are added to a fixed amount of membrane protein. For competition binding, a fixed concentration of [³H]L-AP4 is incubated with varying concentrations of the unlabeled competitor.

-

Incubation: The reaction mixtures are incubated at a specific temperature (e.g., room temperature) for a defined period (e.g., 30 minutes) to allow binding to reach equilibrium[6].

-

Termination of Binding: The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

-

Washing: The filters are washed rapidly with ice-cold washing buffer to remove any non-specifically bound radioligand[6].

-

Quantification: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is counted using a liquid scintillation counter.

-

Data Analysis: The data from saturation binding experiments are used to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax). Data from competition binding experiments are used to calculate the inhibitory constant (Ki) of the competing ligand.

Adenylyl Cyclase Inhibition Assay

This functional assay measures the ability of L-AP4 to inhibit the production of cAMP, a key second messenger in the signaling pathway of group III mGluRs.

Materials:

-

Cells expressing the target group III mGluR (e.g., BHK or CHO cells)

-

Forskolin (an adenylyl cyclase activator)

-

L-AP4

-

Cell lysis buffer

-

cAMP assay kit (e.g., ELISA-based)

Procedure:

-

Cell Culture and Treatment: Cells are cultured to an appropriate density and then pre-incubated with L-AP4 at various concentrations.

-

Stimulation: The cells are then stimulated with forskolin to activate adenylyl cyclase and induce cAMP production.

-

Cell Lysis: The reaction is stopped, and the cells are lysed to release the intracellular cAMP.

-

cAMP Measurement: The concentration of cAMP in the cell lysates is measured using a commercially available cAMP assay kit.

-

Data Analysis: The results are typically expressed as the percentage of inhibition of forskolin-stimulated cAMP production. Dose-response curves are generated to determine the EC₅₀ of L-AP4.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of the effects of L-AP4 on ion channel activity and synaptic transmission in neurons.

Materials:

-

Brain slices (e.g., hippocampal or cortical) from an appropriate animal model

-

Artificial cerebrospinal fluid (aCSF)

-

Recording electrodes filled with internal solution

-

Patch-clamp amplifier and data acquisition system

-

Perfusion system for drug application

Procedure:

-

Slice Preparation: Thin brain slices are prepared using a vibratome and maintained in oxygenated aCSF.

-

Neuron Identification: A single neuron is visualized under a microscope, and a recording electrode is carefully brought into contact with the cell membrane.

-

Whole-Cell Configuration: A high-resistance seal is formed between the electrode and the cell membrane, and the membrane patch under the electrode is ruptured to gain electrical access to the cell's interior.

-

Recording: The neuron is voltage-clamped at a specific holding potential, and synaptic currents or voltage-gated currents are recorded.

-

L-AP4 Application: L-AP4 is applied to the slice via the perfusion system, and changes in the recorded currents are measured.

-

Data Analysis: The effects of L-AP4 on synaptic transmission (e.g., amplitude and frequency of postsynaptic currents) or on specific ion channels are quantified and analyzed.

Signaling Pathways

Activation of group III mGluRs by L-AP4 initiates a cascade of intracellular events, primarily through the coupling to Gᵢ/ₒ proteins[4][7]. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cAMP and reduced protein kinase A (PKA) activity[8]. Beyond this canonical pathway, group III mGluRs can also modulate the activity of various ion channels[7][8].

L-AP4 Signaling via mGluR4

L-AP4 Signaling via mGluR8

References

- 1. L-2-amino-4-phosphonobutyrate (L-AP4) is an agonist at the type IV metabotropic glutamate receptor which is negatively coupled to adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. L-(+)-2-Amino-4-thiophosphonobutyric acid (L-thioAP4), a new potent agonist of group III metabotropic glutamate receptors: increased distal acidity affords enhanced potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Co-operative binding assay for the characterization of mGlu4 allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Roles of metabotropic glutamate receptor 8 in neuropsychiatric and neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]

L-AP4 Glutamate Receptor Subtype Selectivity: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the subtype selectivity of the group III metabotropic glutamate receptor (mGluR) agonist, L-2-amino-4-phosphonobutyric acid (L-AP4). It includes quantitative data on its activity at mGluR subtypes, comprehensive experimental protocols for assessing its selectivity, and visualizations of relevant signaling pathways and experimental workflows.

Introduction to L-AP4 and Group III mGlu Receptors

L-2-amino-4-phosphonobutyric acid (L-AP4) is a conformationally flexible analog of the neurotransmitter glutamate. It is a highly selective agonist for group III metabotropic glutamate receptors, which includes four subtypes: mGluR4, mGluR6, mGluR7, and mGluR8.[1][2][3][4] These receptors are G-protein coupled receptors (GPCRs) that are negatively coupled to adenylyl cyclase through the inhibitory G-proteins, Gi and Go.[5] Group III mGluRs are predominantly located on presynaptic terminals, where they function as autoreceptors or heteroceptors to modulate neurotransmitter release. Their role in regulating synaptic transmission has made them attractive targets for therapeutic intervention in a range of neurological and psychiatric disorders. Understanding the subtype selectivity of ligands like L-AP4 is crucial for the development of targeted therapeutics with improved efficacy and reduced side effects.

Quantitative Analysis of L-AP4 Subtype Selectivity

The subtype selectivity of L-AP4 is primarily defined by its potency (EC50) and binding affinity (Ki) at each of the four group III mGluR subtypes. The following tables summarize the available quantitative data for L-AP4.

Table 1: Potency (EC50) of L-AP4 at Group III mGlu Receptor Subtypes

| Receptor Subtype | EC50 (µM) | Source(s) |

| mGluR4 | 0.1 - 0.13 | [2][3][4] |

| mGluR6 | 1.0 - 2.4 | [2][3][4] |

| mGluR7 | 249 - 337 | [2][3][4] |

| mGluR8 | 0.29 | [2][3] |

Table 2: Binding Affinity (Ki) of L-AP4 at Group III mGlu Receptor Subtypes

| Receptor Subtype | Ki (nM) | Radioligand | Source(s) |

| mGluR4a | 441 | [3H]-L-AP4 | [1] |

| mGluR6 | Not explicitly found | - | |

| mGluR7 | Not explicitly found | - | |

| mGluR8 | Not explicitly found | - |

Signaling Pathway of Group III mGlu Receptors

Activation of group III mGluRs by an agonist like L-AP4 initiates an intracellular signaling cascade that leads to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. This canonical pathway is illustrated below.

Caption: Gi/Go Signaling Pathway of Group III mGluRs.

Experimental Protocols

The determination of L-AP4's subtype selectivity relies on a combination of binding and functional assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity (Ki) of an unlabeled ligand (L-AP4) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.[6][7][8][9][10]

Objective: To determine the binding affinity (Ki) of L-AP4 for each group III mGluR subtype.

Materials:

-

Membrane preparations from cells stably expressing a single subtype of mGluR (mGluR4, mGluR6, mGluR7, or mGluR8).

-

Radiolabeled ligand (e.g., [3H]-L-AP4 or another suitable group III mGluR radioligand).

-

Unlabeled L-AP4.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail.

-

Scintillation counter.

-

96-well plates.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the target mGluR subtype in a lysis buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in the binding buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Binding buffer.

-

A fixed concentration of the radiolabeled ligand.

-

A range of concentrations of unlabeled L-AP4 (typically from 10^-10 M to 10^-3 M).

-

For determining non-specific binding, add a high concentration of a non-radiolabeled ligand (e.g., 1 mM L-glutamate).

-

Initiate the binding reaction by adding the membrane preparation to each well.

-

-

Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the log concentration of L-AP4.

-

Determine the IC50 value (the concentration of L-AP4 that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

GTPγS Binding Assay

The GTPγS binding assay is a functional assay that measures the activation of G-proteins following receptor stimulation by an agonist.[5][6] It quantifies the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to the Gα subunit.

Objective: To determine the potency (EC50) and efficacy (Emax) of L-AP4 in activating G-proteins coupled to group III mGluRs.

Materials:

-

Membrane preparations from cells expressing a single subtype of mGluR.

-

[35S]GTPγS.

-

L-AP4.

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

-

GDP.

-

Glass fiber filters.

-

Scintillation counter.

-

96-well plates.

Procedure:

-

Membrane and Reagent Preparation: Prepare membrane homogenates as described for the radioligand binding assay. Prepare a stock solution of [35S]GTPγS and a range of concentrations of L-AP4.

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Assay buffer.

-

GDP (to ensure G-proteins are in their inactive state).

-

A range of concentrations of L-AP4.

-

Membrane preparation.

-

-

Pre-incubation: Pre-incubate the plate for a short period (e.g., 15-30 minutes) at 30°C.

-

Initiation of Reaction: Start the reaction by adding a fixed concentration of [35S]GTPγS to each well.

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes) to allow for agonist-stimulated [35S]GTPγS binding.

-

Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold wash buffer.

-

Scintillation Counting: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis:

-

Plot the amount of [35S]GTPγS bound as a function of the log concentration of L-AP4.

-

Use non-linear regression to fit a sigmoidal dose-response curve to the data.

-

Determine the EC50 value (the concentration of L-AP4 that produces 50% of the maximal response) and the Emax (the maximum stimulation of [35S]GTPγS binding).

-

Whole-Cell Patch-Clamp Electrophysiology

Whole-cell patch-clamp electrophysiology allows for the functional measurement of the effects of L-AP4 on ion channel activity or synaptic transmission in individual neurons or cells expressing mGluRs.[1][4][11]

Objective: To measure the functional consequences of group III mGluR activation by L-AP4, such as the inhibition of voltage-gated calcium channels or the modulation of synaptic currents.

Materials:

-

Cultured neurons or acute brain slices.

-

Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system).

-

Borosilicate glass capillaries for pulling patch pipettes.

-

Pipette puller.

-

Artificial cerebrospinal fluid (aCSF) for brain slices or extracellular solution for cultured cells.

-

Intracellular (pipette) solution.

-

L-AP4.

Procedure:

-

Preparation of Cells/Slices: Prepare acute brain slices or cultured neurons for recording. Place the preparation in the recording chamber on the microscope stage and perfuse with aCSF or extracellular solution.

-

Pipette Fabrication and Filling: Pull a patch pipette from a borosilicate glass capillary to a resistance of 3-7 MΩ. Fill the pipette with the appropriate intracellular solution.

-

Obtaining a Gigaseal and Whole-Cell Configuration:

-

Under visual guidance, carefully approach a neuron with the patch pipette while applying slight positive pressure.

-

Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance seal (a "gigaseal") between the pipette tip and the cell membrane.

-

Apply a brief pulse of suction to rupture the membrane patch, establishing the whole-cell configuration, which allows electrical access to the cell's interior.

-

-

Recording:

-

In voltage-clamp mode, hold the cell at a specific membrane potential and record the currents flowing across the membrane.

-

Obtain a stable baseline recording.

-

Apply L-AP4 to the bath at various concentrations.

-

Record the changes in the current in response to L-AP4 application. For example, to measure the effect on calcium channels, a voltage step protocol would be used to elicit calcium currents before and after L-AP4 application.

-

-

Data Analysis:

-

Measure the amplitude of the recorded currents before, during, and after L-AP4 application.

-

Construct a dose-response curve by plotting the percentage of inhibition or potentiation of the current as a function of the L-AP4 concentration.

-

Determine the EC50 value for the functional effect of L-AP4.

-

Experimental Workflow for Subtype Selectivity Profiling

A typical workflow for characterizing the subtype selectivity of a compound like L-AP4 involves a tiered approach, starting with binding assays to determine affinity and progressing to functional assays to assess potency and efficacy.

Caption: Experimental Workflow for GPCR Agonist Selectivity.

Conclusion

L-AP4 is a valuable pharmacological tool for studying the function of group III metabotropic glutamate receptors. Its selectivity profile, characterized by high potency at mGluR4 and mGluR8, moderate potency at mGluR6, and significantly lower potency at mGluR7, allows for the differential activation of these receptor subtypes in various experimental systems. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the nuanced pharmacology of L-AP4 and other group III mGluR ligands. A thorough understanding of subtype selectivity, obtained through a combination of binding and functional assays, is essential for advancing our knowledge of mGluR biology and for the development of novel therapeutics targeting this important receptor family.

References

- 1. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. resources.revvity.com [resources.revvity.com]

- 3. Co-operative binding assay for the characterization of mGlu4 allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Whole Cell Patch Clamp Protocol [protocols.io]

- 5. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 7. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 8. researchgate.net [researchgate.net]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

An In-depth Technical Guide to the Mechanism of Action of (2S)-2-amino-4-phosphonobutanoic acid (L-AP4)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(2S)-2-amino-4-phosphonobutanoic acid, commonly known as L-AP4, is a pivotal pharmacological tool in the study of glutamatergic neurotransmission. As a selective agonist for group III metabotropic glutamate receptors (mGluRs), L-AP4 plays a crucial role in the modulation of synaptic plasticity and neuronal excitability. Its primary mechanism of action involves the activation of presynaptic mGluRs, leading to the inhibition of neurotransmitter release. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the action of L-AP4, detailed experimental protocols for its study, and quantitative data to support further research and drug development endeavors.

Introduction

Glutamate is the principal excitatory neurotransmitter in the central nervous system (CNS), and its receptors are broadly classified into ionotropic and metabotropic receptors. Metabotropic glutamate receptors are G-protein coupled receptors (GPCRs) that modulate neuronal activity over a slower time course than their ionotropic counterparts. L-AP4 is a structural analog of glutamate that exhibits high selectivity for group III mGluRs, which include mGluR4, mGluR6, mGluR7, and mGluR8.[1][2] These receptors are predominantly located on presynaptic terminals, where they function as autoreceptors and heteroreceptors to regulate the release of glutamate and other neurotransmitters, such as GABA.[3] The inhibitory effect of L-AP4 on synaptic transmission makes it a valuable compound for investigating the physiological roles of group III mGluRs and for exploring their therapeutic potential in various neurological and psychiatric disorders.

Molecular Mechanism of Action

The primary mechanism of action of L-AP4 involves the activation of group III metabotropic glutamate receptors, which are negatively coupled to adenylyl cyclase through inhibitory G-proteins (Gi/o).[4][5] This interaction initiates a signaling cascade that ultimately leads to a reduction in neurotransmitter release from the presynaptic terminal.

Receptor Binding and G-Protein Activation

L-AP4 binds to the large extracellular N-terminal domain of group III mGluRs.[5] This binding event induces a conformational change in the receptor, facilitating the coupling and activation of a pertussis toxin-sensitive Gi/o protein. The activated Gαi/o subunit dissociates from the Gβγ dimer.

Downstream Signaling Pathway

The dissociated Gαi/o subunit inhibits the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).[4] Reduced cAMP levels result in decreased activity of protein kinase A (PKA). PKA is known to phosphorylate various presynaptic proteins involved in the neurotransmitter release machinery, including voltage-gated calcium channels. The Gβγ subunit can also directly modulate the activity of voltage-gated Ca2+ channels, leading to their inhibition.

Presynaptic Inhibition

The culmination of this signaling cascade is a reduction in calcium influx into the presynaptic terminal upon the arrival of an action potential. Since neurotransmitter release is a calcium-dependent process, this reduction in intracellular calcium concentration leads to a decrease in the release of glutamate or other neurotransmitters into the synaptic cleft. This presynaptic inhibition is the hallmark of L-AP4's action and is responsible for its observed effects on synaptic transmission and plasticity.

Quantitative Data

The affinity and potency of L-AP4 for group III mGluR subtypes have been characterized in various studies. The following tables summarize the available quantitative data.

| Receptor Subtype | EC50 (μM) | Reference |

| mGluR4 | 0.1 - 0.13 | [1][2] |

| mGluR6 | 1.0 - 2.4 | [1][2] |

| mGluR7 | 249 - 337 | [1][2] |

| mGluR8 | 0.29 | [1][2] |

Table 1: Potency (EC50) of L-AP4 at Group III mGluR Subtypes. This table displays the half-maximal effective concentration (EC50) of L-AP4 for the different group III metabotropic glutamate receptor subtypes.

| Receptor Subtype | Kd (nM) | Bmax (pmol/mg protein) | Radioligand | Reference |

| mGluR4a | 441 | 3.0 ± 0.5 | [3H]-L-AP4 | [6] |

Table 2: Binding Affinity (Kd) and Density (Bmax) of L-AP4. This table shows the dissociation constant (Kd) and maximum binding capacity (Bmax) of L-AP4 for the mGluR4a subtype as determined by radioligand binding assays.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to elucidate the mechanism of action of L-AP4.

Radioligand Binding Assay

This protocol is used to determine the affinity and density of L-AP4 binding to a specific mGluR subtype expressed in a cell line.

Materials:

-

HEK293 cells transiently or stably expressing the mGluR of interest

-

Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

[3H]-L-AP4 (radioligand)

-

Unlabeled L-AP4 (for determining non-specific binding)

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM KCl, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail and counter

Procedure:

-

Membrane Preparation: Culture and harvest HEK293 cells expressing the target mGluR. Homogenize the cells in ice-cold membrane preparation buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard assay (e.g., Bradford).

-

Binding Reaction: In a microcentrifuge tube, combine the cell membranes (typically 50-100 µg of protein), [3H]-L-AP4 at various concentrations, and either assay buffer (for total binding) or a high concentration of unlabeled L-AP4 (e.g., 1 mM) (for non-specific binding) in a final volume of 500 µL.

-

Incubation: Incubate the reaction tubes at a specified temperature (e.g., 4°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each tube through a glass fiber filter using a cell harvester. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Perform saturation analysis to determine the Kd and Bmax values by fitting the data to a one-site binding model using non-linear regression.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is used to measure the effect of L-AP4 on synaptic currents in neurons.

Materials:

-

Brain slices containing the region of interest (e.g., hippocampus or cortex)

-

Artificial cerebrospinal fluid (aCSF), bubbled with 95% O2 / 5% CO2

-

Internal solution for the patch pipette (e.g., containing K-gluconate, ATP, and GTP)

-

Patch pipettes (borosilicate glass)

-

Micromanipulator and amplifier system

-

L-AP4 stock solution

Procedure:

-

Slice Preparation: Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated aCSF. Rapidly dissect the brain and prepare acute slices (e.g., 300-400 µm thick) using a vibratome in ice-cold aCSF.

-

Recording Setup: Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at room temperature or 32-34°C. Visualize neurons using a microscope with differential interference contrast optics.

-

Patching: Fabricate patch pipettes with a resistance of 3-6 MΩ when filled with internal solution. Approach a neuron with the patch pipette and apply gentle suction to form a high-resistance seal (GΩ seal) with the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of negative pressure to rupture the membrane patch and achieve the whole-cell configuration.

-

Data Acquisition: In voltage-clamp mode, hold the neuron at a specific membrane potential (e.g., -70 mV) and record synaptic currents. Evoke synaptic responses by electrical stimulation of afferent fibers.

-

Drug Application: After obtaining a stable baseline recording of synaptic currents, perfuse the slice with aCSF containing L-AP4 at a known concentration.

-

Analysis: Measure the amplitude of the synaptic currents before, during, and after L-AP4 application to determine its effect on synaptic transmission.

In Vivo Microdialysis

This protocol is used to measure the effect of L-AP4 on neurotransmitter release in the brain of a freely moving animal.

Materials:

-

Microdialysis probes

-

Stereotaxic apparatus

-

Anesthesia

-

Perfusion pump

-

Fraction collector

-

HPLC system with electrochemical or fluorescence detection

-

L-AP4 for reverse dialysis

Procedure:

-

Probe Implantation: Anesthetize the animal and place it in a stereotaxic frame. Surgically implant a microdialysis probe into the desired brain region.

-

Perfusion: Connect the probe to a perfusion pump and perfuse with a sterile aCSF-like solution at a low flow rate (e.g., 1-2 µL/min).

-

Sample Collection: Collect the dialysate samples in a fraction collector at regular intervals (e.g., every 20 minutes).

-

Baseline Measurement: Analyze the baseline neurotransmitter levels in the collected dialysate samples using HPLC.

-

L-AP4 Administration (Reverse Dialysis): Dissolve L-AP4 in the perfusion solution and switch the perfusion to this new solution.

-

Post-Administration Measurement: Continue to collect and analyze dialysate samples to determine the effect of L-AP4 on extracellular neurotransmitter levels.

-

Data Analysis: Express the neurotransmitter concentrations as a percentage of the baseline levels and analyze the time course of the effect of L-AP4.

Visualizations

The following diagrams illustrate the key pathways and experimental workflows described in this guide.

Caption: Signaling pathway of L-AP4-mediated presynaptic inhibition.

Caption: Workflow for an electrophysiology experiment investigating L-AP4.

Conclusion

(2S)-2-amino-4-phosphonobutanoic acid is an indispensable tool for the study of group III metabotropic glutamate receptors. Its selective agonism and well-characterized mechanism of action, centered on presynaptic inhibition via Gi/o-coupled signaling and the subsequent reduction of neurotransmitter release, provide a robust framework for investigating the roles of these receptors in synaptic function. The quantitative data and experimental protocols provided herein offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting group III mGluRs in a variety of CNS disorders. The continued application of these techniques will undoubtedly lead to a deeper understanding of the intricate modulatory roles of this important receptor family.

References

- 1. L-AP4 | Glutamate (Metabotropic) Group III Receptors | Tocris Bioscience [tocris.com]

- 2. L-AP4 | Group III mGluR Agonists: R&D Systems [rndsystems.com]

- 3. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabotropic glutamate receptor - Wikipedia [en.wikipedia.org]

- 5. Glutamate Receptors (G Protein Family) [sigmaaldrich.com]

- 6. [3H]-L-2-amino-4-phosphonobutyrate labels a metabotropic glutamate receptor, mGluR4a - PMC [pmc.ncbi.nlm.nih.gov]

L-AP4: A Technical Guide to its Application as a Selective Group III Metabotropic Glutamate Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-(+)-2-Amino-4-phosphonobutyric acid (L-AP4) is a pivotal pharmacological tool in the study of neuroscience, serving as a selective agonist for group III metabotropic glutamate receptors (mGluRs).[1] This group of G-protein coupled receptors, comprising mGluR4, mGluR6, mGluR7, and mGluR8, is primarily located presynaptically and plays a crucial role in modulating neurotransmitter release.[2] L-AP4's ability to selectively activate these receptors has made it instrumental in elucidating their physiological functions and exploring their therapeutic potential in a range of neurological and psychiatric disorders. This technical guide provides a comprehensive overview of L-AP4, including its pharmacological properties, key experimental protocols for its characterization, and its application in preclinical research.

Pharmacological Profile of L-AP4

L-AP4 exhibits a distinct selectivity profile for group III mGluRs, with varying potencies across the different subtypes. This selectivity allows researchers to investigate the collective roles of group III mGluRs in neuronal signaling.

Quantitative Data: Potency of L-AP4 at Group III mGluR Subtypes

The following table summarizes the potency (EC50 values) of L-AP4 at the four human group III mGluR subtypes. These values represent the concentration of L-AP4 required to elicit a half-maximal response in various in vitro functional assays.

| Receptor Subtype | EC50 (μM) | Reference |

| mGluR4 | 0.1 - 0.13 | [3][4] |

| mGluR6 | 1.0 - 2.4 | [3][4] |

| mGluR7 | 249 - 337 | [3][4] |

| mGluR8 | 0.29 | [3][4] |

Signaling Pathways and Mechanism of Action

Activation of group III mGluRs by L-AP4 initiates a cascade of intracellular signaling events, primarily through the Gi/o family of G-proteins. The canonical pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5] Additionally, L-AP4-mediated activation of these receptors can lead to the modulation of ion channel activity, notably the inhibition of voltage-gated calcium channels, which contributes to its effect on neurotransmitter release.[6]

Key Experimental Protocols

This section provides detailed methodologies for fundamental experiments used to characterize the activity of L-AP4.

Radioligand Binding Assay (Competitive)

This protocol is designed to determine the binding affinity (Ki) of L-AP4 for a specific group III mGluR subtype expressed in a cell line.

Materials:

-

Cell membranes expressing the target mGluR subtype

-

Radioligand (e.g., [3H]-L-AP4 or a suitable antagonist)

-

Unlabeled L-AP4

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)[7]

-

Wash buffer (ice-cold binding buffer)

-

96-well microplates

-

Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI)[7]

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize cells expressing the target receptor in cold lysis buffer and pellet the membranes by centrifugation.[7] Resuspend the pellet in fresh buffer and repeat the centrifugation. Finally, resuspend the membrane pellet in binding buffer.[7] Determine the protein concentration using a standard assay (e.g., BCA).[7]

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

50 µL of binding buffer (for total binding) or a high concentration of a non-radiolabeled competing ligand (for non-specific binding).

-

50 µL of various concentrations of unlabeled L-AP4.

-

50 µL of the radioligand at a fixed concentration (typically at or below its Kd value).[8]

-

100 µL of the cell membrane preparation (containing 50-120 µg of protein for tissue or 3-20 µg for cells).[7]

-

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.[7]

-

Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester to separate bound from free radioligand.[9]

-

Washing: Wash the filters three to four times with ice-cold wash buffer to remove unbound radioligand.[7]

-

Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[7]

-

Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the specific binding as a function of the log concentration of L-AP4. Determine the IC50 value (the concentration of L-AP4 that inhibits 50% of specific radioligand binding) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

Forskolin-Stimulated cAMP Accumulation Assay

This assay measures the ability of L-AP4 to inhibit adenylyl cyclase activity in cells expressing a Gi/o-coupled group III mGluR.

Materials:

-

CHO or HEK293 cells stably expressing the target mGluR subtype

-

Cell culture medium

-

Forskolin

-

L-AP4

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

-

cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen-based)

-

96-well or 384-well plates

Procedure:

-

Cell Seeding: Seed the cells into 96-well or 384-well plates and grow to near confluence.[10]

-

Pre-incubation: Pre-incubate the cells with a PDE inhibitor (e.g., 1 mM IBMX) for 5-10 minutes at 37°C to prevent cAMP degradation.[10]

-

L-AP4 Treatment: Add varying concentrations of L-AP4 to the wells and incubate for 15-30 minutes at 37°C.

-

Forskolin Stimulation: Add a fixed concentration of forskolin (typically 1-10 µM, a concentration that gives a submaximal stimulation of cAMP production) to all wells except the basal control.[11]

-

Incubation: Incubate for an additional 15-30 minutes at 37°C.[10]

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.

-

Data Analysis: Normalize the data to the forskolin-only treated wells (100% response) and the basal control (0% response). Plot the percentage of inhibition of forskolin-stimulated cAMP accumulation as a function of the log concentration of L-AP4. Determine the IC50 value using non-linear regression analysis.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is used to measure the effect of L-AP4 on voltage-gated calcium currents in neurons.

Materials:

-

Primary neuronal culture (e.g., hippocampal or cortical neurons) or brain slices

-

Artificial cerebrospinal fluid (aCSF)

-

Intracellular solution (e.g., containing Cs-gluconate to block potassium channels)

-

L-AP4

-

Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)

-

Borosilicate glass pipettes

Procedure:

-

Preparation: Prepare acute brain slices or cultured neurons for recording.

-

Pipette Preparation: Pull glass pipettes to a resistance of 3-5 MΩ and fill with the appropriate intracellular solution.[12]

-

Obtaining a Whole-Cell Recording:

-

Voltage-Clamp Recording:

-

Clamp the neuron at a holding potential of -70 mV.

-

Apply depolarizing voltage steps (e.g., to 0 mV) to elicit voltage-gated calcium currents.

-

-

L-AP4 Application:

-

Record baseline calcium currents.

-

Perfuse the recording chamber with aCSF containing a known concentration of L-AP4.

-

Record the calcium currents in the presence of L-AP4.

-

Wash out the L-AP4 with aCSF and record the recovery of the calcium currents.

-

-

Data Analysis: Measure the peak amplitude of the calcium currents before, during, and after L-AP4 application. Calculate the percentage of inhibition of the calcium current by L-AP4.

In Vivo Applications

L-AP4 is widely used in vivo to investigate the roles of group III mGluRs in complex physiological and pathological processes.

Neuroprotection Studies

L-AP4 has been shown to be neuroprotective in various models of excitotoxicity.[15]

Experimental Model:

-

Primary Neuronal Cultures: Induce excitotoxicity by exposing primary cortical or hippocampal neurons to high concentrations of glutamate or NMDA. Co-administer L-AP4 to assess its protective effects.

-

In Vivo Ischemia Models: Use models such as middle cerebral artery occlusion (MCAO) in rodents. Administer L-AP4 before or after the ischemic insult and assess the infarct volume and neurological deficits.

Parkinson's Disease Models

Activation of group III mGluRs by L-AP4 has shown promise in preclinical models of Parkinson's disease.[16]

Experimental Model:

-

6-Hydroxydopamine (6-OHDA) Lesioned Rats: This model mimics the dopaminergic neurodegeneration seen in Parkinson's disease.

-

Behavioral Assessment: Assess motor deficits using tests such as the cylinder test (for forelimb asymmetry) and the apomorphine-induced rotation test. Administer L-AP4 and evaluate its ability to ameliorate these motor impairments.

Conclusion

L-AP4 remains an indispensable tool for researchers investigating the function of group III metabotropic glutamate receptors. Its selectivity, coupled with a well-characterized pharmacological profile, allows for the targeted exploration of these receptors in both health and disease. The experimental protocols outlined in this guide provide a solid foundation for the in vitro and in vivo characterization of L-AP4 and other group III mGluR ligands, facilitating further discoveries in this important area of neuroscience and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Assessing Gαq/15-signaling with IP-One: Single Plate Transfection and Assay Protocol for Cell-Based High-Throughput Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bmglabtech.com [bmglabtech.com]

- 4. Spatiotemporal resolution of BDNF neuroprotection against glutamate excitotoxicity in cultured hippocampal neurons [ouci.dntb.gov.ua]

- 5. news-medical.net [news-medical.net]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. revvity.com [revvity.com]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

- 11. docs.axolbio.com [docs.axolbio.com]

- 12. Patch-Clamp Recording Protocol - Creative Bioarray [acroscell.creative-bioarray.com]

- 13. Patch Clamp Protocol [labome.com]

- 14. resources.revvity.com [resources.revvity.com]

- 15. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

The Physiological Role of Endogenous L-2-Amino-4-Phosphonobutyrate (L-AP4): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endogenous L-2-amino-4-phosphonobutyrate (L-AP4) is a pivotal neuromodulator, acting as a selective agonist for group III metabotropic glutamate receptors (mGluRs). These receptors, which include mGluR4, mGluR6, mGluR7, and mGluR8, are predominantly located presynaptically, where they play a crucial role in regulating neurotransmitter release. By activating these Gi/o-coupled receptors, L-AP4 initiates a signaling cascade that leads to the inhibition of adenylyl cyclase and the modulation of voltage-gated calcium channels. This mechanism effectively dampens synaptic transmission at numerous synapses throughout the central nervous system (CNS). The physiological significance of L-AP4 extends to various critical functions, including sensory processing in the retina, synaptic plasticity in the hippocampus, and motor control. Furthermore, the neuroprotective properties of L-AP4 have garnered significant interest, positioning it as a molecule of interest for therapeutic interventions in a range of neurological and psychiatric disorders. This technical guide provides an in-depth overview of the physiological role of endogenous L-AP4, detailing its pharmacology, signaling pathways, and the experimental methodologies employed to elucidate its function.

Introduction

L-2-amino-4-phosphonobutyrate (L-AP4) is an endogenous amino acid derivative that serves as a highly selective agonist for group III metabotropic glutamate receptors (mGluRs).[1] Unlike the ionotropic glutamate receptors that mediate fast excitatory neurotransmission, group III mGluRs are G-protein coupled receptors that modulate synaptic activity. L-AP4's discovery and characterization have been instrumental in understanding the nuanced control of synaptic strength and neuronal excitability. Its primary physiological role is the inhibition of neurotransmitter release from presynaptic terminals, a function that is critical for maintaining synaptic homeostasis and preventing excitotoxicity.[2][3] This guide will explore the core aspects of L-AP4 physiology, from its molecular interactions to its systemic effects, providing a comprehensive resource for researchers in the field.

Pharmacology of L-AP4

L-AP4 exhibits a distinct pharmacological profile, characterized by its high affinity and selectivity for group III mGluRs. Its potency, however, varies among the different subtypes within this group.

Receptor Subtype Selectivity and Potency

L-AP4 demonstrates the highest potency at mGluR4 and mGluR8, followed by mGluR6, and shows significantly lower potency at mGluR7.[2][4][5] This differential affinity allows for a graded physiological response depending on the concentration of L-AP4 and the specific mGluR subtypes expressed at a given synapse.

Table 1: Pharmacological Profile of L-AP4 at Group III mGluR Subtypes

| Receptor Subtype | Agonist EC₅₀ (μM) | Agonist Kᵢ (μM) | Reference(s) |

| mGluR4 | 0.1 - 0.13 | - | [2][4][5] |

| mGluR6 | 1.0 - 2.4 | - | [2][4] |

| mGluR7 | 193 - 337 | 176 - 193 | [2][4][6] |

| mGluR8 | 0.29 | - | [2][4] |

Note: Kᵢ values for L-AP4 are not as consistently reported in the literature as EC₅₀ values. The provided Kᵢ for mGluR7 is from a study using [³H]LY341495 displacement.[6] The table will be updated as more definitive data becomes available.

Signaling Pathways of L-AP4

The activation of group III mGluRs by L-AP4 initiates a cascade of intracellular events mediated by the Gi/o family of G-proteins. This signaling pathway is central to the modulatory effects of L-AP4 on synaptic function.

G-Protein Activation and Downstream Effectors

Upon binding of L-AP4, the group III mGluR undergoes a conformational change, leading to the activation of its associated Gi/o protein. The activated G-protein dissociates into its Gαi/o and Gβγ subunits, which then interact with their respective downstream effectors.

The primary downstream targets of L-AP4-mediated signaling are:

-

Adenylyl Cyclase: The Gαi/o subunit directly inhibits the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).

-

Voltage-Gated Calcium Channels (VGCCs): The Gβγ subunit directly interacts with presynaptic N- and P/Q-type VGCCs, leading to their inhibition and a subsequent reduction in calcium influx, which is a critical step for neurotransmitter release.

Key Experimental Protocols

The physiological functions of L-AP4 have been elucidated through a variety of sophisticated experimental techniques. This section provides detailed methodologies for several key experimental approaches.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to record the electrical activity of individual neurons and assess the effects of L-AP4 on synaptic currents.

Methodology:

-

Slice Preparation: Prepare acute brain slices (e.g., hippocampal or cortical) from rodents. Maintain slices in artificial cerebrospinal fluid (aCSF) saturated with 95% O₂ and 5% CO₂. The aCSF composition is typically (in mM): 126 NaCl, 3 KCl, 2 MgSO₄, 2 CaCl₂, 1.25 NaH₂PO₄, 26.4 NaHCO₃, and 10 glucose.[7]

-

Recording: Obtain whole-cell recordings from neurons using borosilicate glass pipettes (4-8 MΩ) filled with an intracellular solution (e.g., in mM: 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, 40 HEPES; pH 7.2, 270-290 mOsm).[8]

-

Stimulation: Evoke synaptic responses by electrical stimulation of afferent fibers using a bipolar electrode.

-

Data Acquisition: Record excitatory postsynaptic currents (EPSCs) or inhibitory postsynaptic currents (IPSCs) in voltage-clamp mode. Hold the membrane potential at -70 mV to record EPSCs and at 0 mV to record IPSCs.

-

L-AP4 Application: Bath-apply L-AP4 at known concentrations and record the change in the amplitude of the synaptic currents.

-

Analysis: Quantify the percentage of inhibition of the synaptic current amplitude by L-AP4.

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in the brain of a freely moving animal, providing insights into the in vivo effects of L-AP4 on neurotransmitter release.

Methodology:

-

Probe Implantation: Surgically implant a microdialysis probe into a specific brain region of an anesthetized rodent using stereotaxic coordinates.

-

Perfusion: Perfuse the probe with a sterile aCSF solution at a slow, constant flow rate (e.g., 1-2 μL/min).[9][10]

-

Sample Collection: Collect dialysate samples at regular intervals (e.g., every 10-20 minutes).

-

L-AP4 Administration: Administer L-AP4 systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).

-

Neurotransmitter Analysis: Analyze the concentration of neurotransmitters (e.g., glutamate, GABA) in the dialysate samples using high-performance liquid chromatography (HPLC) coupled with electrochemical or fluorescence detection.

-

Data Analysis: Express neurotransmitter levels as a percentage of the baseline pre-drug administration levels.

Morris Water Maze

This behavioral test is used to assess spatial learning and memory in rodents and can be employed to investigate the role of L-AP4 in cognitive function.

Methodology:

-

Apparatus: Use a circular pool (1.5-2.0 m in diameter) filled with opaque water. A hidden escape platform is submerged just below the water surface.[11][12]

-

Acquisition Phase: For several consecutive days, place the rodent in the pool from different starting positions and allow it to find the hidden platform. Guide the animal to the platform if it fails to find it within a set time (e.g., 60-90 seconds).

-

Probe Trial: After the acquisition phase, remove the platform and allow the animal to swim freely for a set duration.

-

L-AP4 Administration: Administer L-AP4 before the acquisition or probe trials to assess its effects on learning and memory recall.

-

Data Collection: Record the escape latency (time to find the platform), path length, and the time spent in the target quadrant during the probe trial using a video tracking system.

-

Analysis: Compare the performance of L-AP4-treated animals to control animals.

Conditioned Taste Aversion

This behavioral paradigm is used to study the aversive or rewarding properties of a substance.

Methodology:

-

Acclimation: Acclimate water-deprived rodents to drinking from a sipper tube.

-

Conditioning: On the conditioning day, present the animals with a novel taste solution (e.g., saccharin). Following consumption, administer an intraperitoneal injection of L-AP4 or a control solution (e.g., saline).[13][14]

-

Aversion Test: After a recovery period, offer the animals a two-bottle choice between the novel taste solution and water.

-

Data Collection: Measure the volume of each liquid consumed.

-

Analysis: Calculate a preference ratio for the novel taste solution. A lower preference ratio in the L-AP4-treated group compared to the control group indicates a conditioned taste aversion.

Experimental and Logical Workflows

Visualizing the workflow of experiments is crucial for understanding the logical progression of scientific inquiry.

Conclusion

Endogenous L-AP4 is a critical modulator of synaptic function in the CNS. Through its selective agonism of group III mGluRs, L-AP4 provides a powerful mechanism for the fine-tuning of neurotransmitter release. The diverse physiological roles of L-AP4, from sensory processing to the modulation of cognitive functions, underscore its importance in maintaining neural circuit homeostasis. The detailed understanding of its pharmacology and signaling pathways, facilitated by the experimental protocols outlined in this guide, continues to open new avenues for the development of therapeutic strategies targeting the glutamatergic system. Future research will undoubtedly further unravel the complexities of L-AP4's function and its potential for treating a wide array of neurological and psychiatric conditions.

References

- 1. news-medical.net [news-medical.net]

- 2. L-AP4 | Group III mGluR Agonists: R&D Systems [rndsystems.com]

- 3. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. L-AP4 | Glutamate (Metabotropic) Group III Receptors | Tocris Bioscience [tocris.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. A selective metabotropic glutamate receptor 7 agonist: Activation of receptor signaling via an allosteric site modulates stress parameters in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. docs.axolbio.com [docs.axolbio.com]

- 8. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 9. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]

- 12. researchgate.net [researchgate.net]

- 13. m.youtube.com [m.youtube.com]

- 14. m.youtube.com [m.youtube.com]

(2S)-2-amino-4-phosphonobutanoic Acid in Synaptic Transmission: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S)-2-amino-4-phosphonobutanoic acid, commonly known as L-AP4, is a potent and selective agonist for group III metabotropic glutamate receptors (mGluRs). These receptors play a crucial role in modulating synaptic transmission and plasticity throughout the central nervous system (CNS). This technical guide provides an in-depth overview of the function of L-AP4 in synaptic transmission, its mechanism of action, and detailed experimental protocols for its study. Quantitative data are summarized for comparative analysis, and key signaling pathways and experimental workflows are visualized to facilitate understanding. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuroscience and drug development.

Introduction

Glutamate is the primary excitatory neurotransmitter in the mammalian CNS, and its actions are mediated by both ionotropic and metabotropic receptors. Metabotropic glutamate receptors are G-protein coupled receptors (GPCRs) that modulate neuronal excitability and synaptic transmission. L-AP4 is a structural analog of glutamate and was the first compound identified as a selective agonist for the group III mGluRs, which include mGlu4, mGlu6, mGlu7, and mGlu8.[1] These receptors are typically located on presynaptic terminals, where their activation leads to an inhibition of neurotransmitter release.[2] This inhibitory effect makes group III mGluRs, and by extension their selective agonists like L-AP4, attractive targets for therapeutic intervention in a variety of neurological and psychiatric disorders characterized by excessive glutamate transmission.[3][4]

Mechanism of Action

L-AP4 exerts its effects by binding to and activating group III mGluRs. The activation of these receptors initiates a cascade of intracellular signaling events that ultimately leads to the modulation of synaptic transmission.

Receptor Selectivity and Potency

L-AP4 displays a high affinity and selectivity for group III mGluRs, although its potency varies among the different receptor subtypes. The table below summarizes the half-maximal effective concentrations (EC50) of L-AP4 for the different group III mGluR subtypes.

| Receptor Subtype | EC50 (μM) | Reference(s) |

| mGlu4 | 0.1 - 0.13 | [5][6][7] |

| mGlu6 | 1.0 - 2.4 | [5][6][7] |

| mGlu7 | 249 - 337 | [5][6] |

| mGlu8 | 0.29 | [5][6][7] |

Note: EC50 values can vary depending on the experimental system and conditions used.

Signaling Pathways

The activation of group III mGluRs by L-AP4 initiates a signaling cascade through the coupling to inhibitory G-proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The primary mechanism through which L-AP4 inhibits neurotransmitter release is by the G-protein-mediated inhibition of voltage-gated calcium channels (VGCCs) at the presynaptic terminal.[8] This reduction in calcium influx upon arrival of an action potential leads to a decrease in the probability of synaptic vesicle fusion and subsequent neurotransmitter release.

Furthermore, studies have indicated that group III mGluR activation can also engage other signaling pathways, including the mitogen-activated protein kinase (MAPK) and phosphatidylinositol-3-kinase (PI-3-K) pathways, which are implicated in neuroprotection.

Below is a diagram illustrating the primary signaling pathway of L-AP4.

References

- 1. m.youtube.com [m.youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. re-place.be [re-place.be]

- 4. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 5. Whole Cell Patch Clamp Protocol [protocols.io]

- 6. Microdialysis as a tool for in vivo investigation of glutamate transport capacity in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

L-AP4 Receptor Binding Affinity and Kinetics: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the binding affinity and kinetics of the L-2-amino-4-phosphonobutyric acid (L-AP4) receptor, a key target in neuroscience and drug development. Designed for researchers, scientists, and professionals in the field, this document details the quantitative data, experimental methodologies, and signaling pathways associated with L-AP4 and its interaction with group III metabotropic glutamate receptors (mGluRs).

Introduction to L-AP4 and its Receptors

L-2-amino-4-phosphonobutyric acid (L-AP4) is a selective agonist for group III metabotropic glutamate receptors (mGluRs), which include mGluR4, mGluR6, mGluR7, and mGluR8.[1][2] These receptors are G-protein coupled receptors (GPCRs) that play crucial roles in modulating synaptic transmission and neuronal excitability.[3][4] L-AP4 has been instrumental in characterizing the physiological functions of these receptors. This guide focuses on the binding properties of L-AP4 to its primary targets, mGluR4 and mGluR8, for which binding has been most robustly demonstrated.

Quantitative Analysis of L-AP4 Binding and Function

The interaction of L-AP4 with group III mGluRs has been quantified using various experimental approaches, primarily through functional assays that measure the potency of L-AP4 in eliciting a cellular response. Direct measurement of binding affinity (Kd) and kinetic parameters (kon and koff) for L-AP4 has been challenging and is not widely available in public literature. The data presented below summarizes the available functional potency data (EC50) from studies using recombinant expression systems.

Table 1: Functional Potency (EC50) of L-AP4 at Group III mGluR Subtypes

| Receptor Subtype | EC50 (µM) | Cell System | Assay Type | Reference |

| mGluR4 | 0.1 - 0.13 | CHO or HEK293 cells | cAMP formation | [1][2] |

| mGluR6 | 1.0 - 2.4 | CHO cells | cAMP formation | [1][2] |

| mGluR7 | 249 - 337 | CHO cells | cAMP formation | [1][2] |

| mGluR8 | 0.29 | CHO or HEK293 cells | cAMP formation | [1][2] |

Note: EC50 values represent the concentration of a drug that gives a half-maximal response. While indicative of potency, they are not a direct measure of binding affinity (Kd).

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of L-AP4 receptor binding and function. The following sections provide comprehensive protocols for key experiments.

Radioligand Binding Assay (Adapted Protocol)

Radioligand binding assays are a gold standard for determining the affinity and density of receptors.[5] Specific binding of the radiolabeled form of L-AP4, [3H]L-AP4, has been detected in cells expressing mGluR4a and mGluR8a.[6]

Objective: To determine the binding affinity (Kd) and the total number of binding sites (Bmax) for L-AP4 at mGluR4 or mGluR8a expressed in a heterologous system.

Materials:

-

HEK293 or CHO cells stably expressing the mGluR subtype of interest.

-

Cell culture reagents.

-

Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.

-

Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 2 mM MgCl2.

-

[3H]L-AP4 (radioligand).

-

Unlabeled L-AP4 (for determining non-specific binding).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture cells to high density and harvest.

-

Homogenize cells in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate at 4°C.

-

Wash the resulting pellet with fresh buffer and centrifuge again.

-

Resuspend the final membrane pellet in assay buffer and determine the protein concentration.

-

-

Saturation Binding Assay:

-

In a 96-well plate, add increasing concentrations of [3H]L-AP4 to wells containing a fixed amount of cell membrane preparation (e.g., 50-100 µg of protein).

-

For each concentration of [3H]L-AP4, prepare a parallel set of wells containing a high concentration of unlabeled L-AP4 (e.g., 1 mM) to determine non-specific binding.

-

Incubate the plates at room temperature for 60-90 minutes to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding at each [3H]L-AP4 concentration.

-

Plot the specific binding data against the concentration of [3H]L-AP4.

-

Analyze the data using non-linear regression to determine the Kd and Bmax values.

-

Surface Plasmon Resonance (SPR) for Kinetic Analysis (Adapted Protocol)

Objective: To determine the kinetic parameters (kon, koff) and dissociation constant (Kd) of L-AP4 binding to a purified and immobilized mGluR.

Materials:

-

Purified, functional mGluR protein (e.g., mGluR4 or mGluR8).

-

SPR instrument and sensor chips (e.g., CM5).

-

Amine coupling kit (EDC, NHS, ethanolamine).

-

Running buffer (e.g., HBS-P+).

-

L-AP4 solutions at various concentrations.

Procedure:

-

Receptor Immobilization:

-

Activate the sensor chip surface using a mixture of EDC and NHS.

-

Inject the purified mGluR protein over the activated surface to allow for covalent immobilization via amine coupling.

-

Deactivate any remaining active esters with ethanolamine.

-

A reference flow cell should be prepared similarly but without the receptor to subtract non-specific binding and bulk refractive index changes.

-

-

Binding and Kinetic Analysis:

-

Inject a series of L-AP4 concentrations over the receptor-immobilized and reference flow cells.

-

Monitor the binding in real-time as an increase in the SPR signal (response units).

-

After the association phase, flow running buffer over the chip to monitor the dissociation of L-AP4.

-

Regenerate the sensor surface between different L-AP4 concentrations if necessary, using a mild regeneration solution.

-

-

Data Analysis:

-

Subtract the reference flow cell data from the active flow cell data to obtain specific binding sensorgrams.

-

Fit the association and dissociation phases of the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kon and koff values.

-

Calculate the equilibrium dissociation constant (Kd) from the ratio of the rate constants (koff/kon).

-

Forskolin-Stimulated cAMP Functional Assay

Group III mGluRs are coupled to Gi/o proteins, and their activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[8] This functional assay measures the ability of L-AP4 to inhibit forskolin-stimulated cAMP production.

Objective: To determine the functional potency (EC50) of L-AP4 in inhibiting cAMP production in cells expressing a group III mGluR.

Materials:

-

CHO or HEK293 cells stably expressing the mGluR subtype of interest and a cAMP biosensor (e.g., GloSensor).[9][10]

-

Cell culture reagents.

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

Forskolin solution.

-

L-AP4 solutions at various concentrations.

-

Luminometer.

Procedure:

-

Cell Preparation:

-

Plate the cells in a white, clear-bottom 96-well plate and grow to confluence.

-

On the day of the assay, replace the culture medium with the assay buffer containing the cAMP biosensor substrate (e.g., luciferin for GloSensor) and incubate to allow for substrate equilibration.

-

-

Assay Performance:

-

Prepare a concentration-response curve of L-AP4.

-

Add the different concentrations of L-AP4 to the wells and incubate for a short period (e.g., 15 minutes).

-

Stimulate the cells with a fixed concentration of forskolin (e.g., 1-10 µM) to induce cAMP production.

-

Immediately measure the luminescence signal over time using a luminometer. The activation of Gi/o by L-AP4 will inhibit the forskolin-induced increase in the luminescent signal.

-

-

Data Analysis:

-

For each L-AP4 concentration, calculate the percentage of inhibition of the forskolin-stimulated signal.

-

Plot the percentage of inhibition against the logarithm of the L-AP4 concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value of L-AP4.

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in L-AP4 receptor signaling and the experimental procedures used to study them is essential for a clear understanding. The following diagrams, created using the DOT language for Graphviz, illustrate these pathways and workflows.

L-AP4 Receptor Signaling Pathway

Caption: L-AP4 mediated Gαi/o signaling pathway.

Radioligand Binding Assay Workflow

Caption: Workflow for a radioligand binding assay.

Forskolin-Stimulated cAMP Assay Workflow

Caption: Workflow for a cAMP functional assay.

Conclusion

This technical guide provides a detailed overview of the binding affinity and kinetics of L-AP4 with its cognate group III metabotropic glutamate receptors. While direct kinetic data remains sparse, the functional potency data and detailed experimental protocols presented herein offer a solid foundation for researchers and drug development professionals. The provided workflows and signaling pathway diagrams serve as valuable visual aids for understanding the complex pharmacology of L-AP4. Further research, particularly utilizing techniques like SPR, is warranted to fully elucidate the kinetic binding parameters of this important research tool.

References

- 1. L-AP4 | Group III mGluR Agonists: R&D Systems [rndsystems.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]